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Compound of Interest

Compound Name: 4-Butoxyaniline

CAS No.: 4344-55-2

Cat. No.: B1265475

Get Quote

Executive Summary
4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline, is a critical intermediate in

the synthesis of liquid crystals and pharmaceutical active ingredients (APIs). Its structural

duality—combining an electron-rich aromatic amine with a lipophilic butyl ether chain—creates

a unique vibrational fingerprint.

This guide provides a rigorous, self-validating protocol for the FT-IR analysis of 4-
Butoxyaniline. Unlike generic spectral lists, this document focuses on the causality of

vibrational modes, distinguishing the free base from oxidation products and verifying the para-

substitution pattern essential for structural integrity.

Part 1: Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must first map the molecule's mechanical degrees of

freedom. 4-Butoxyaniline consists of three distinct vibrational domains that couple to produce

its spectrum:

The Primary Amine (
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): An electron-donating group (EDG) exhibiting characteristic N-H stretching doublets and
scissoring modes.

The Aromatic Core (

): A 1,4-disubstituted benzene ring. The vibrational modes here are heavily influenced by the
"push-push" electronic nature of the amine and ether substituents.

The Butoxy Tail (

): An aliphatic anchor providing strong C-H stretching and skeletal vibrations, plus the
diagnostic C-O-C ether linkage.

Structural Logic Diagram
The following diagram illustrates the logical flow of peak assignment based on these domains.
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Caption: Logical decomposition of the 4-Butoxyaniline spectrum into diagnostic frequency

zones.

Part 2: Experimental Protocol (Self-Validating
System)
4-Butoxyaniline is typically a liquid or low-melting solid (mp ~64°C, though often liquid at room

temp due to supercooling or impurities). The Attenuated Total Reflectance (ATR) technique is

superior to KBr pellets for this compound due to the prevention of moisture absorption and

ease of handling.

Safety & Handling
Hazards: Acutely toxic if swallowed/inhaled; skin irritant.[1]

PPE: Nitrile gloves, safety goggles, fume hood.

Pre-Check: Ensure the sample is clear (darkening indicates oxidation to azo/nitro

compounds).

Instrument Configuration
Technique: Single-Bounce ATR (Diamond or ZnSe crystal).

Detector: DTGS (Deuterated Triglycine Sulfate) for standard linearity.

Resolution:

(Optimal balance of signal-to-noise and peak separation).

Accumulation: 32 scans (background) / 32 scans (sample).

Apodization: Happ-Genzel or Boxcar.

Acquisition Workflow
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Caption: Step-by-step ATR acquisition workflow ensuring spectral validity.

Part 3: Spectral Analysis & Band Assignment
The following analysis dissects the spectrum into three critical regions. The data presented

represents the Free Base form.
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Region I: High Wavenumber ( )
This region confirms the presence of the primary amine and the butyl chain.

The Amine Doublet: Primary amines exhibit two N-H stretching bands.[2][3][4]

(Asymmetric): ~3420–3450 cm⁻¹

(Symmetric): ~3340–3360 cm⁻¹

Diagnostic Check: If these merge into a single peak or disappear, the amine may be

protonated (salt form) or secondary (impurity).

The Alkyl Envelope: The butyl group generates a complex cluster of C-H stretches below

3000 cm⁻¹.

: 2960–2930 cm⁻¹

: 2870–2860 cm⁻¹

Region II: The Fingerprint & Ether Zone ( )
This is the most information-dense region.

Amine Scissoring (

): A sharp band near 1620 cm⁻¹.

Aromatic Ring Breathing: Two distinct bands at ~1600 cm⁻¹ and ~1510 cm⁻¹. The 1510 band

is often very intense in p-substituted anilines due to the change in dipole moment along the

N-Ph-O axis.

The Ether "Super-Band": The asymmetric C-O-C stretch for aryl alkyl ethers is exceptionally

strong. Look for a massive peak at 1235–1245 cm⁻¹. This is the "anchor" peak for 4-
butoxyaniline.

Region III: Substitution Validation ( )
To confirm the para (1,4) substitution and rule out ortho or meta isomers:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-ii-primary-amines
https://www.benchchem.com/product/b1265475/docs?utm_src=pdf-body#advanced-ft-ir-spectral-analysis-of-4-butoxyaniline-a-technical-guide
https://www.benchchem.com/product/b1265475/docs?utm_src=pdf-body#advanced-ft-ir-spectral-analysis-of-4-butoxyaniline-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265475?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Out-of-Plane (OOP) Bending: Para-disubstituted benzene rings show a strong, solitary band

in the 800–850 cm⁻¹ range (typically ~825 cm⁻¹).

Contrast: Ortho isomers typically show a band near 750 cm⁻¹; Meta isomers show bands

near 690 & 780 cm⁻¹.

Summary Assignment Table
Frequency
(cm⁻¹)

Functional
Group

Mode
Assignment

Intensity
Diagnostic
Value

3430 ± 10 Primary Amine
N-H Stretch

(Asymmetric)
Medium

Confirms

(Free base)

3350 ± 10 Primary Amine
N-H Stretch

(Symmetric)
Medium

Confirms

(Free base)

2958, 2872 Butyl Chain
C-H Stretch (

)
Strong

Confirms

aliphatic tail

1620 Primary Amine
N-H Scissoring

(Bend)
Medium

Distinguishes

from OH

1510 Aromatic Ring
C=C Ring

Stretch
Very Strong

Indicative of p-

substitution

1240 ± 5 Aryl Ether
C-O-C Asym.

Stretch
Strongest

Confirms Butoxy

attachment

1175 C-N Bond C-N Stretch Strong Linkage to ring

825 ± 5 Benzene Ring
C-H OOP

Bending
Strong

Validates Para-

substitution

Part 4: Troubleshooting & Artifact Management
Common Impurities

Oxidation (The "Brown" Sample): Anilines oxidize easily.
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Spectral Sign: Appearance of a nitro/nitroso band near 1530 cm⁻¹ or broadening of the

amine region.

Action: Distill or recrystallize if these peaks appear.

Water Contamination:

Spectral Sign: Broad, rounded hump centered at 3300 cm⁻¹ obscuring the sharp N-H

doublet.

Action: Dry sample over

or vacuum desiccation.

Salt Formation (HCl salt):

Spectral Sign: Disappearance of the sharp 3400/3300 doublet. Appearance of a broad

"ammonium band" between 3000–2500 cm⁻¹.

The Carbon Dioxide Trap
In ATR, the path length changes with wavelength. Atmospheric

(doublet at 2350 cm⁻¹) can appear as a negative peak if the background was taken when the
room was "fresher" than during the scan.

Protocol: Ensure the "Check" step in the workflow (Section 2.3) is followed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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